5-Hydroxy-1-methylpyrrolidin-2-one

描述

Nomenclature and Chemical Classification within Pyrrolidinone Derivatives

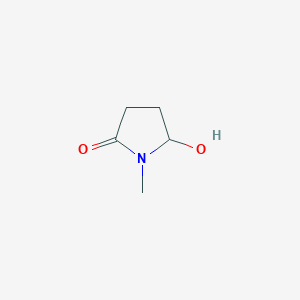

5-Hydroxy-1-methylpyrrolidin-2-one is known by several synonyms in scientific literature, including 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 5-Hydroxy-N-methylpyrrolidone. cymitquimica.comscbt.com Its chemical formula is C₅H₉NO₂ and its molecular weight is 115.13 g/mol . cymitquimica.comlgcstandards.com

Chemically, it belongs to the pyrrolidinone family, which is a class of compounds characterized by a five-membered lactam (a cyclic amide). chemicalbook.comwikipedia.org The core structure is a pyrrolidine (B122466) ring, which is a five-membered saturated heterocycle containing a nitrogen atom. wikipedia.orgfrontiersin.org In the case of pyrrolidinones, this ring contains a ketone group (C=O) at position 2. wikipedia.orgnih.gov The "1-methyl" in the name indicates a methyl group attached to the nitrogen atom (position 1), and the "5-hydroxy" indicates a hydroxyl group (-OH) attached to the fifth carbon of the ring. lgcstandards.com The pyrrolidine ring is a versatile scaffold found in many natural alkaloids, amino acids like proline, and various pharmaceuticals. wikipedia.orgdrugbank.comnih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound lgcstandards.com |

| CAS Number | 41194-00-7 cymitquimica.comscbt.com |

| Molecular Formula | C₅H₉NO₂ cymitquimica.comscbt.comlgcstandards.com |

| Molecular Weight | 115.13 g/mol cymitquimica.comscbt.comlgcstandards.com |

| Common Synonyms | 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) inchem.orgnih.govnih.gov, 5-Hydroxy-N-methylpyrrolidone cymitquimica.com |

Significance as a Metabolite and Intermediate in Chemical Transformations

The primary significance of this compound in academic research stems from its role as the major metabolite of N-methyl-2-pyrrolidone (NMP). chemicalbook.cominchem.org NMP is a widely used aprotic solvent in various industrial applications, including petrochemical processing, electronics manufacturing, and in the production of polymers and paints. nih.govwikipedia.orgnih.gov

When the human body is exposed to NMP through inhalation, ingestion, or dermal contact, it is rapidly absorbed and biotransformed. chemicalbook.cominchem.org The metabolic process is initiated by cytochrome P450 enzymes, which hydroxylate NMP at the 5-position of the pyrrolidinone ring to form this compound (5-HNMP). chemicalbook.cominchem.orgresearchgate.net

This compound is not the final product of NMP metabolism. It serves as a chemical intermediate that is further oxidized to form N-methylsuccinimide (MSI). inchem.orgnih.govresearchgate.net MSI, in turn, is hydroxylated to yield 2-hydroxy-N-methylsuccinimide (2-HMSI). inchem.orgnih.govresearchgate.net These metabolites are colorless and are primarily excreted in the urine. inchem.org Studies in humans have shown that after oral administration of NMP, approximately 44% is excreted as 5-HNMP, making it the most abundant metabolite. nih.govresearchgate.net

Table 2: Major Metabolites of N-methyl-2-pyrrolidone (NMP) in Humans

| Compound | Abbreviation | Mean Excreted Fraction (Oral Dose) | Elimination Half-life (Urine) |

|---|---|---|---|

| N-methyl-2-pyrrolidone | NMP | 0.8% nih.gov | ~4 hours researchgate.net |

| This compound | 5-HNMP | 44% nih.govresearchgate.net | ~4-7.3 hours nih.govnih.govresearchgate.net |

| N-methylsuccinimide | MSI | 0.4% nih.gov | ~8 hours nih.govresearchgate.net |

| 2-hydroxy-N-methylsuccinimide | 2-HMSI | 20% nih.govresearchgate.net | ~17 hours nih.govresearchgate.net |

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is intrinsically linked to the industrial importance of its parent compound, NMP. science.gov Due to the widespread use of NMP, there is a need to monitor and assess human exposure in occupational and environmental settings. nih.gov Research has established that 5-HNMP is an excellent biomarker for this purpose. nih.gov

A major research trajectory focuses on the development and refinement of analytical methods for the quantitative determination of 5-HNMP in biological samples, particularly urine and plasma. nih.govnih.govnih.gov These methods often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govlu.senih.gov Studies have demonstrated a strong correlation between the concentration of NMP to which an individual is exposed and the levels of 5-HNMP found in their urine and plasma. nih.gov

The toxicokinetics of 5-HNMP, including its half-life in the body, have been extensively studied to establish optimal sampling times for biological monitoring. nih.govnih.gov Its relatively short half-life of about 6-7 hours in plasma and urine makes it a suitable indicator of recent exposure. nih.gov This research is crucial for setting health-based guidance values and ensuring workplace safety for those who handle NMP. nih.govscience.gov Furthermore, the study of the metabolic pathway involving 5-HNMP contributes to a broader understanding of how the human body processes and eliminates industrial chemicals. semanticscholar.org

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBHYULORNYSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423780 | |

| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41194-00-7 | |

| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Asymmetric Synthesis of Chiral 5-Hydroxy-1-methylpyrrolidin-2-one and its Derivatives

The asymmetric synthesis of this compound is crucial for accessing enantiomerically pure forms of the molecule, which is often a prerequisite for its use in pharmaceutical applications. Various strategies have been developed to control the stereochemistry at the C5 position of the pyrrolidinone ring.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. Engineered enzymes, in particular, have shown great promise in the synthesis of chiral lactams.

Amine dehydrogenases (AmDHs) are enzymes that catalyze the reductive amination of a ketone to a chiral amine. While direct synthesis of this compound using AmDHs has not been extensively reported, the synthesis of the related compound, (S)-5-methyl-2-pyrrolidone, from levulinic acid has been achieved with high stereoselectivity using an engineered AmDH. This suggests the potential of this enzyme class for the synthesis of other chiral lactams. The process typically involves a two-step chemo-enzymatic strategy.

A study on the stereoselective synthesis of structurally diverse (S)-lactams utilized an engineered amine dehydrogenase from Thermoanaerobacter thermohydrosulfuricus (TtherAmDH). Through directed evolution, the enzyme's reductive amination activity towards keto acid substrates was significantly enhanced. The engineered TtherAmDH variants demonstrated high stereoselectivities of up to 99% enantiomeric excess (ee) in the asymmetric synthesis of various γ- and δ-lactams.

| Substrate | Enzyme Variant | Product | Enantiomeric Excess (ee) | Space-Time Yield (g L⁻¹ d⁻¹) |

| Levulinic acid | TtherAmDH(V8) | (S)-5-methyl-2-pyrrolidone | 99% | 75.3 |

This table presents data for the synthesis of a related compound, (S)-5-methyl-2-pyrrolidone, to illustrate the potential of engineered amine dehydrogenases in chiral lactam synthesis.

Transaminases (TAs) are another class of enzymes that can be employed for the synthesis of chiral amines and, subsequently, lactams. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate. The resulting chiral amine can then undergo intramolecular cyclization to form the desired lactam.

Organometallic catalysis is a cornerstone of asymmetric synthesis, providing efficient routes to a wide array of chiral molecules. Transition metal complexes, in particular, have been instrumental in the development of stereoselective reactions. For the synthesis of chiral lactams, ruthenium-catalyzed asymmetric reductive amination of keto acids or esters has been shown to be an effective strategy. This one-pot reaction proceeds via an initial reductive amination followed by an intramolecular cyclization. This method has been successfully applied to the synthesis of five-, six-, and seven-membered chiral lactams with high enantioselectivities. The application of such a strategy to a suitable precursor, such as a γ-keto ester with a hydroxyl or protected hydroxyl group at the appropriate position, could provide a direct route to chiral this compound.

While transition metal catalysis is well-established, there is growing interest in the development of catalytic systems based on more abundant and less toxic non-transition metals. However, the application of non-transition metal catalysts for the stereoselective reduction of precursors to chiral this compound is an area that remains to be extensively explored. Research in this field could lead to more sustainable and cost-effective synthetic routes.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral pyrrolidinone frameworks, L-glutamic acid and its derivative, (S)-pyroglutamic acid, are excellent and commonly used chiral synthons. researchgate.netacadpubl.eu These molecules possess the inherent chirality and the core pyrrolidinone structure, making them ideal starting points for the synthesis of derivatives like this compound.

The synthesis can commence from (S)-pyroglutamic acid, which has a carboxylic acid group at the C5 position. This carboxylic acid can be selectively reduced to a primary alcohol to yield (S)-5-(hydroxymethyl)pyrrolidin-2-one. Subsequent N-methylation of the lactam nitrogen would then afford the target molecule, (S)-5-Hydroxy-1-methylpyrrolidin-2-one. This approach has been utilized in the synthesis of a variety of chiral 2-pyrrolidinone (B116388) derivatives. researchgate.netacadpubl.eu The key advantage of this method is the reliable transfer of stereochemistry from the starting material to the final product.

A general synthetic scheme starting from (S)-pyroglutamic acid is as follows:

Esterification: The carboxylic acid of (S)-pyroglutamic acid is often esterified to facilitate the subsequent reduction.

Reduction: The ester group is then selectively reduced to a hydroxyl group using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid, or lithium borohydride.

N-Methylation: The final step involves the methylation of the nitrogen atom of the pyrrolidinone ring. This can be achieved using a variety of methylating agents, such as methyl iodide in the presence of a base.

This chiral pool approach provides a reliable and efficient pathway to enantiomerically pure this compound.

Biocatalytic Approaches and Engineered Enzymes.

Synthesis from Precursor Compounds

The synthesis of this compound can be achieved through various routes, primarily involving the modification of precursor compounds like levulinic acid and N-methyl-2-pyrrolidone.

Levulinic acid, a biomass-derived chemical, serves as a versatile starting material for the synthesis of N-substituted-5-methyl-2-pyrrolidones. The general synthesis of the pyrrolidinone ring from levulinic acid involves key reaction steps that can be categorized into reductive amination and amidation pathways, followed by cyclization.

Reductive amination is a prominent method for converting levulinic acid into pyrrolidone derivatives. This pathway typically begins with the reaction between the ketone group of levulinic acid and an amine (in this case, methylamine) to form an intermediate imine. This imine is subsequently hydrogenated to yield γ-aminovaleric acid, which then undergoes intramolecular cyclization to form the lactam ring.

The process is often carried out in the presence of a catalyst and a reducing agent, such as hydrogen gas (H₂). Various heterogeneous catalysts have been studied for this reaction to enhance efficiency and selectivity.

Table 1: Catalysts and Conditions for Reductive Amination of Levulinic Acid

| Catalyst | Reducing Agent | Temperature | Pressure | Notes |

|---|---|---|---|---|

| Raney Nickel | H₂ | 130–160 °C | 40–90 atm | Used with aqueous or alcoholic ammonia; yields reported at 80-90%. nih.gov |

| Platinum on Titania (Pt/TiO₂) | H₂ | 25 °C | 1.013 bar | Utilized for producing 5-methyl-N-phenyl-2-pyrrolidone, demonstrating the pathway's applicability. nih.gov |

| Barium-promoted copper chromite | H₂ | Not specified | Not specified | Suitable for vapor-phase reductive amination. |

Catalytic hydrogenation is a critical step in the synthesis from levulinic acid, particularly within the reductive amination pathway. After the initial formation of an imine from levulinic acid and methylamine, hydrogenation reduces the imine to a secondary amine. This intermediate, a γ-aminovaleric acid derivative, readily undergoes intramolecular cyclization (lactamization), often promoted by heat, to form the stable five-membered ring of 5-methyl-pyrrolidin-2-one. The subsequent hydroxylation at the 5-position would yield the target compound.

A review of the available scientific literature did not yield specific information detailing a synthetic pathway for the conversion of 4,5-dihydro-6-methylpyridazin-3(2H)-one (DHMP) to this compound.

The formation of this compound via the hydroxylation of N-methyl-2-pyrrolidone (NMP) is a well-documented biotransformation pathway. Current time information in Denver, CO, US.prepchem.com In humans and rats, NMP is rapidly absorbed and metabolized, with the primary metabolic route being hydroxylation to form 5-hydroxy-N-methyl-2-pyrrolidone. Current time information in Denver, CO, US.prepchem.com

This metabolite is the major one found in urine after exposure to NMP, accounting for a significant portion of the administered dose. Current time information in Denver, CO, US. The biotransformation is a rapid process, with approximately 80% of an administered dose being excreted as NMP and its metabolites within 24 hours in rats. Current time information in Denver, CO, US.prepchem.com

The metabolic pathway continues with the further oxidation of 5-hydroxy-N-methyl-2-pyrrolidone to N-methylsuccinimide (MSI), which is then hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI). Current time information in Denver, CO, US. These compounds are colorless and are excreted via urine. Current time information in Denver, CO, US. This metabolic conversion represents a known and significant route to the formation of this compound in biological systems.

Table 2: Metabolites of N-methyl-2-pyrrolidone (NMP)

| Precursor | Primary Metabolite | Secondary Metabolite | Tertiary Metabolite |

|---|

Synthesis via Halogenated Pyrrolidinone Intermediates

An alternative synthetic approach to hydroxylated pyrrolidinones involves the use of halogenated precursors. While a direct synthesis for this compound from a 5-halo-1-methylpyrrolidin-2-one is not extensively detailed in readily available literature, the synthesis of the isomeric 3-hydroxy-N-methylpyrrolidone from 3-bromo-N-methyl-2-pyrrolidone provides a strong procedural precedent. This method involves the hydrolysis of the bromo-substituted pyrrolidinone, typically facilitated by a carbonate salt in an aqueous medium at elevated temperatures. uky.edu This suggests a plausible pathway for the synthesis of the 5-hydroxy isomer through the nucleophilic substitution of a halogen at the 5-position.

Chemical Transformations and Reactivity Studies

The presence of a hydroxyl group and a lactam functionality makes this compound a versatile intermediate for a range of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions to Corresponding Imides and Carboxylic Acids

The hydroxyl group of this compound is susceptible to oxidation, leading to the formation of N-methylsuccinimide. This transformation is a key step in the metabolic pathway of NMP in biological systems and can also be achieved through chemical oxidation. inchem.org In the presence of oxygen, the amido alcohol intermediate can undergo rapid oxidation to yield N-methylsuccinimide. researchgate.net Further oxidative degradation of NMP, which proceeds through the 5-hydroxy intermediate, can also lead to the formation of N-methylsuccinimide. nih.gov While the direct oxidation to a carboxylic acid via ring cleavage is plausible, detailed studies on this specific transformation are not widely reported. However, the hydrolysis of the related N-methylsuccinimide can lead to the formation of N-methylsuccinamic acid. researchgate.net

| Reactant | Oxidizing Agent/Condition | Major Product |

|---|---|---|

| This compound | Oxygen | N-methylsuccinimide |

Reduction Reactions and Derivative Formation

The reduction of the carbonyl group in the pyrrolidinone ring can lead to the formation of corresponding pyrrolidines. While specific reduction studies on this compound are not extensively documented, general methods for lactam reduction are applicable. For instance, catalytic hydrogenation is a common method for the reduction of pyrrolidones. researchgate.net The reduction of γ-lactam intermediates using strong reducing agents like lithium aluminum hydride (LiAlH4) has also been reported in the synthesis of pyrrolidine (B122466) analogues. utas.edu.au The application of these methods to this compound would be expected to yield substituted pyrrolidine diols, though the specific products and reaction conditions would require further investigation.

Cyclization and Ring Expansion/Contraction Reactions

The formation of the this compound structure can be achieved through various synthetic strategies, with intramolecular cyclization of linear precursors and skeletal rearrangement reactions such as ring contractions being notable methodologies. These pathways offer versatile approaches to constructing the core γ-lactam ring with the desired hydroxylation at the C5 position.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a primary strategy for synthesizing pyrrolidin-2-one derivatives. This approach involves a linear precursor containing the necessary functional groups that react internally to form the five-membered ring.

One relevant method involves the base-induced tandem intramolecular cyclization of sulfur ylides. nih.gov This strategy utilizes a sulfur ylide that undergoes an intramolecular cyclization with a ketone carbonyl group, which is then followed by a 1,3-hydroxy rearrangement to yield 5-hydroxy-1H-pyrrol-2(5H)-ones. nih.gov While this produces an N-unsubstituted pyrrolidinone, the principle demonstrates a direct pathway to the 5-hydroxy-pyrrolidin-2-one core.

Another approach is the cyclization of N-substituted-2-alleneamides. This metal-free, one-pot reaction proceeds via a 5-exo-dig intramolecular cyclization at room temperature to produce pyrrolidin-5-one derivatives, highlighting the versatility of cyclization for building this heterocyclic system. acs.org

Furthermore, the reaction of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base like potassium tert-butoxide can lead to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net By blocking the N-hydroxy group through methylation to an N-methoxy group, subsequent reaction with a base can yield intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one structures, indicating that manipulation of N-substituents in the precursor is a key step in guiding the cyclization outcome. researchgate.net A closely related synthesis involves the reaction of amide dianions with epibromohydrin, which results in the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.orgresearchgate.net This method proceeds via a nucleophilic attack followed by intramolecular cyclization to afford the functionalized lactam ring. organic-chemistry.org

Ring Contraction Reactions

Ring contraction reactions provide an alternative route to the pyrrolidin-2-one skeleton from larger heterocyclic systems. These reactions involve the rearrangement of a six-membered ring, such as a piperidine (B6355638) derivative, into a five-membered pyrrolidinone ring.

A notable example is the selective synthesis of pyrrolidin-2-ones from the cascade reactions of N-substituted piperidines. rsc.org The mechanism for this transformation involves a domino process that includes the in-situ formation of a pyrrolidine-2-carbaldehyde, followed by oxidation to a carboxylic acid, decarboxylation, and subsequent ipso-oxidation to yield the final pyrrolidin-2-one product. rsc.org The selectivity of this reaction can be controlled by the choice of oxidant and additives used. rsc.org

Another sophisticated ring contraction method has been developed for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines from hydroxamic acids derived from piperidine systems. nih.gov This thermal "Spino" ring contraction proceeds stereospecifically, demonstrating a powerful method for creating chiral pyrrolidine structures from larger ring precursors. nih.gov While the end product in this specific report is a carbamate-protected pyrrolidine, the underlying principle of skeletal rearrangement from a six-membered to a five-membered nitrogen heterocycle is a key synthetic concept. nih.gov

The following table summarizes these synthetic strategies for forming the pyrrolidin-2-one ring system.

| Reaction Type | Precursor | Key Reagents/Conditions | Product Type | Reference |

| Intramolecular Cyclization | Sulfur Ylide with Ketone Moiety | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), MeCN, 0 °C | 5-hydroxy-1H-pyrrol-2(5H)-one | nih.gov |

| Intramolecular Cyclization | N-hydroxy-N-(2-oxoalkyl)amide | t-BuOK (Potassium tert-butoxide) | 1-hydroxy-1,5-dihydro-2H-pyrrol-2-one | researchgate.net |

| Intramolecular Cyclization | Amide Dianion | n-butyllithium, THF, Epibromohydrin | 5-(hydroxymethyl)pyrrolidin-2-one | organic-chemistry.orgresearchgate.net |

| Ring Contraction | N-Substituted Piperidine | Specific oxidant and additive | Pyrrolidin-2-one | rsc.org |

| Ring Contraction | Hydroxamic Acid (from piperidine) | Thermal conditions | Carbamate-protected 2,2-disubstituted pyrrolidine | nih.gov |

Spectroscopic Characterization and Structural Elucidation in Research

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

The molecular formula of 5-Hydroxy-1-methylpyrrolidin-2-one is C₅H₉NO₂, corresponding to a monoisotopic mass of approximately 115.0633 Da. nih.govcymitquimica.com Analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are routinely used for its detection in biological samples. nih.govnih.gov However, published mass spectra detailing the fragmentation pattern are not available. Many analytical procedures also utilize a derivatization step, such as silylation, prior to analysis, which would alter the mass-to-charge ratios of the resulting fragments. nih.gov A detailed analysis of its fragmentation behavior under techniques like electron impact (EI) ionization could not be compiled.

Infrared (IR) Spectroscopy for Functional Group Identification

There is no available IR spectrum for this compound in the public domain. Consequently, a table of characteristic absorption bands cannot be created. Based on its structure, one would anticipate strong absorption bands corresponding to the hydroxyl group (O-H stretch) and the five-membered lactam carbonyl group (C=O stretch), but specific wavenumbers (cm⁻¹) from experimental data are required for definitive identification.

X-ray Crystallography for Solid-State Structure Determination

No information was found to indicate that the solid-state structure of this compound has been determined using X-ray crystallography. There are no published crystal structures or associated crystallographic data, making this section of the analysis impossible to complete.

Metabolic Fate and Biotransformation in Biological Systems

Hydroxylation as a Primary Metabolic Pathway

The formation of 5-Hydroxy-1-methylpyrrolidin-2-one occurs primarily through the hydroxylation of its parent compound, N-methyl-2-pyrrolidone (NMP). chemicalbook.com This metabolic process introduces a hydroxyl group (-OH) at the 5-position of the pyrrolidinone ring, converting the relatively non-polar NMP into a more polar, water-soluble metabolite. This increase in polarity facilitates its elimination from the body.

In humans, this hydroxylation is a major metabolic route. nih.gov Following oral administration of NMP to healthy volunteers, this compound (also referred to as 5-HNMP) was identified as the most abundant metabolite excreted in urine, accounting for a significant portion of the initial dose. nih.gov Specifically, a study involving three male volunteers who ingested 100 mg of NMP found that an average of 44% of the dose was excreted as 5-HNMP. nih.gov Similarly, in rats, hydroxylation is the main pathway for NMP elimination, with 5-HNMP being the major metabolite observed in urine. chemicalbook.com This pathway is crucial for the detoxification and excretion of NMP. nih.gov

Oxidation to N-methylsuccinimide (MSI) and Subsequent Metabolites

Following its formation, this compound can undergo further oxidation to form N-methylsuccinimide (MSI). chemicalbook.com This biotransformation involves the conversion of the hydroxylated pyrrolidinone ring into a succinimide (B58015) structure. MSI itself is not the final metabolic product; it is subsequently hydroxylated to form 2-hydroxy-N-methylsuccinimide (2-HMSI). chemicalbook.comnih.gov

The metabolic cascade from NMP is as follows: NMP → this compound → N-methylsuccinimide (MSI) → 2-hydroxy-N-methylsuccinimide (2-HMSI). chemicalbook.comnih.gov

In human studies, MSI and 2-HMSI are found in urine after NMP exposure, though typically in smaller quantities than this compound. nih.gov One study reported that after a 100 mg oral dose of NMP, MSI accounted for 0.4% of the excreted dose, while 2-HMSI accounted for 20%. nih.gov This indicates that the oxidation pathway, while significant, is secondary to the direct excretion of this compound. Another metabolite, 2-pyrrolidone, has also been reported. chemicalbook.com

Enzymatic Mechanisms Involved in Biotransformation (e.g., Cytochrome P450)

The biotransformation of NMP and its metabolites is mediated by specific enzyme systems. The initial and critical hydroxylation step, converting NMP to this compound, is primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes. chemicalbook.comresearchgate.net CYPs are a large group of enzymes responsible for the phase I metabolism of a vast array of foreign compounds (xenobiotics), including drugs and solvents. nih.govmdpi.com

Research has pointed to a specific isoform, CYP1E, as being involved in the hydroxylation of NMP to 5-HNMP. chemicalbook.com Studies in different species, such as honey bees, have also implicated cytochrome P450 enzymes as central to NMP detoxification, with higher enzyme activity observed in adults compared to larvae, suggesting a more efficient metabolic capacity in the adult stage. figshare.com The subsequent oxidation of 5-HNMP to MSI and then to 2-HMSI also involves enzymatic processes, although the specific enzymes for these steps are less clearly defined in the available literature. These enzymatic transformations are essential for converting NMP into more easily excretable forms. nih.gov

Pharmacokinetic Profiles of Metabolites in Research Models

Pharmacokinetic studies in humans have provided valuable data on the absorption, distribution, metabolism, and excretion of NMP metabolites. Following oral administration, the metabolites of NMP are primarily eliminated through urine. nih.govresearchgate.net

A study in healthy male volunteers established the urinary excretion half-lives for the key metabolites. The half-life represents the time it takes for the concentration of a substance to reduce by half in the body.

Table 1: Urinary Excretion Half-Lives of NMP Metabolites in Humans

| Metabolite | Approximate Half-Life (hours) |

|---|---|

| This compound (5-HNMP) | 4 |

| N-methylsuccinimide (MSI) | 8 |

| 2-hydroxy-N-methylsuccinimide (2-HMSI) | 17 |

Data sourced from a study with three healthy male volunteers after a 100 mg oral dose of NMP. nih.gov

This data shows a progressive increase in the elimination half-life with each metabolic step. The parent compound, NMP, has a plasma half-life of about 4 hours. nih.gov The primary metabolite, 5-HNMP, has a similar short half-life, while the subsequent metabolites, MSI and particularly 2-HMSI, are cleared from the body more slowly. nih.gov

The mean excreted fractions of the oral dose in urine further illustrate the prominence of the hydroxylation pathway.

Table 2: Mean Excreted Fractions of NMP and Metabolites in Human Urine

| Compound | Mean Excreted Fraction of Dose (%) |

|---|---|

| N-methyl-2-pyrrolidone (NMP) | 0.8% |

| This compound (5-HNMP) | 44% |

| N-methylsuccinimide (MSI) | 0.4% |

| 2-hydroxy-N-methylsuccinimide (2-HMSI) | 20% |

Data sourced from a study with three healthy male volunteers after a 100 mg oral dose of NMP. nih.gov

These pharmacokinetic profiles demonstrate that after NMP exposure, this compound is rapidly formed and excreted, serving as a major biomarker of exposure. nih.govnih.gov

Biological Activities and Mechanistic Investigations

Interactions with Biological Targets

5-Hydroxy-1-methylpyrrolidin-2-one is primarily known as a major metabolite of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent. who.intnih.gov The biotransformation from NMP occurs through hydroxylation, indicating an interaction with metabolic enzymes in the body. who.int After its formation, this compound is further oxidized to N-methylsuccinimide, which is then hydroxylated to 2-hydroxy-N-methylsuccinimide. who.int

While direct interactions with other biological targets are still under investigation, research on structurally related compounds provides potential leads:

DNA and p53: Derivatives of the 5-hydroxy-1H-pyrrol-2-(5H)-one core structure have been shown to induce DNA damage and activate the p53 tumor suppressor pathway in cancer cells, leading to apoptosis. plos.orgnih.gov

NMDA Receptor: The pyrrolidin-2-one skeleton is a feature of compounds that act as antagonists at the glycine (B1666218) binding site of the NMDA receptor, a key target in the central nervous system. nih.govresearchgate.netnih.gov

These findings suggest that the biological interactions of this compound could be multifaceted, ranging from being a substrate in metabolic pathways to potentially modulating the activity of critical cellular proteins and receptors.

Enzyme Inhibition and Receptor Modulation

Current scientific literature primarily focuses on this compound as a product of metabolic processes rather than an active modulator of specific enzymes or receptors. The key enzymatic action associated with this compound is its formation from N-methyl-2-pyrrolidone via hydroxylation. inchem.orgwho.int While it is a component in the metabolic cascade of NMP, detailed studies on its capacity to inhibit specific enzymes or modulate receptor activity independently are not extensively documented in the provided research.

Influence on Neurotransmitter Systems

There is a lack of specific research data detailing the direct influence of this compound on neurotransmitter systems. Investigations have predominantly centered on its toxicokinetics and its utility in biomonitoring NMP exposure rather than its own neuropharmacological activity. nih.govresearchgate.netnih.gov

Modulation of Cell Signaling Pathways

Detailed investigations into the specific mechanisms by which this compound might directly modulate cell signaling pathways are limited. Its primary role in the literature is that of a biological indicator of exposure to its parent compound, NMP. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies for this compound itself are not widely detailed. However, SAR studies on related pyrrolidinone-based structures provide insights into how molecular modifications can influence biological activity.

Impact of Substituents on Biological Activity

While specific SAR studies on this compound are not prevalent, research on other pyrrolidine (B122466) derivatives illustrates the importance of substituents. For instance, in a study on pyrrolidine-based inhibitors of the ST2 protein, various substituents on the pyrrolidine ring significantly altered inhibitory activity. nih.gov The addition of groups like dimethyl amine, pyrrolidine, or piperidine (B6355638) at certain positions improved the half-maximal inhibitory concentration (IC₅₀) by two to three times, whereas a carboxylic acid group led to reduced activity. nih.gov The presence of a trifluoromethylphenyl group at the 5-position of the pyrrolidin-2-one ring, as seen in the compound 5-hydroxy-1-methyl-5-(4-(trifluoromethyl)phenyl)-2-pyrrolidinone, indicates that this position is a target for chemical modification to potentially alter biological effects. nih.gov

Chirality and its Significance in Biological Action

The this compound molecule possesses a chiral center at the C5 position where the hydroxyl group is attached. chemspider.com The existence of stereoisomers (R and S enantiomers) is therefore possible. The biological significance of chirality is a fundamental concept in pharmacology and toxicology, as different enantiomers of a molecule can exhibit distinct biological activities and metabolic fates. However, specific studies differentiating the biological actions of the individual enantiomers of this compound are not extensively covered in the available literature.

In Vitro and In Vivo Biological Evaluation Methodologies

The evaluation of this compound has been extensively performed using both in vivo and in vitro methods, primarily in the context of biomonitoring.

In vivo studies in humans have been crucial for establishing this compound (5-HNMP) as a reliable biomarker for NMP exposure. nih.gov A common methodology involves exposing human volunteers to controlled concentrations of NMP in exposure chambers for several hours. nih.govresearchgate.netnih.gov Following exposure, biological samples such as blood (plasma) and urine are collected at various time points. nih.govnih.gov These samples are then analyzed to determine the concentration of 5-HNMP and other metabolites. The analytical method of choice is typically gas chromatography combined with mass spectrometry (GC-MS), which allows for sensitive and specific quantification. inchem.orgwho.int These studies have successfully determined key toxicokinetic parameters, such as the half-life of 5-HNMP in both plasma and urine, which is approximately 6 to 7 hours. nih.gov

The data from these human exposure studies demonstrate a strong correlation between the level of NMP exposure and the resulting concentrations of 5-HNMP in both plasma and urine, confirming its suitability as a biomarker. nih.gov

Table 1: In Vivo Biomonitoring Data for 5-HNMP after 8-Hour NMP Exposure

| Exposure Concentration of NMP (mg/m³) | Mean Plasma 5-HNMP (µmol/L) | Mean Urine 5-HNMP (mmol/mol creatinine) |

|---|---|---|

| 10 | 8.0 | 17.7 |

| 25 | 19.6 | 57.3 |

| 50 | 44.4 | 117.3 |

Data sourced from a human experimental exposure study. nih.gov

In vitro methodologies are essential for studying the specific biological effects of a compound on cells. While detailed in vitro studies on the direct bioactivity of this compound are not widely reported, standard assays could be employed. These include cytotoxicity assays like the MTT assay to evaluate effects on cell viability in various cell lines, and immunocytochemistry to assess impacts on specific cellular markers like proliferation antigens (e.g., Ki67). mdpi.com Such methods are used to explore the antiproliferative or neuroprotective potential of other novel chemical derivatives and could be applied to further investigate the intrinsic biological activities of this compound. mdpi.com

Cell-based Assays for Activity Screening

There is a scarcity of research focused on utilizing cell-based assays to screen for the biological activities of this compound. The available literature primarily centers on its detection and quantification as a metabolite of NMP. nih.gov

In the context of the toxicity of its parent compound, NMP, some in vitro studies have indirectly considered the role of its metabolites. For instance, an opinion from the Scientific Committee on Consumer Safety suggests that while NMP is likely the principal agent responsible for embryotoxic effects observed in vivo, its primary metabolite, this compound, may contribute to some extent. europa.eu However, the specific cell-based assays that would elucidate the distinct activity of this metabolite are not detailed.

Research on structurally related compounds, such as 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, has shown anti-proliferative activity in various cancer cell lines. These derivatives were found to induce S-phase cell cycle arrest and apoptosis. This suggests that the pyrrolidinone scaffold is of interest in medicinal chemistry, though it does not provide direct evidence of the biological activities of this compound itself.

Animal Models for Efficacy and Mechanism Studies

Similar to the lack of cell-based screening, there is no evidence of animal models being employed to specifically investigate the efficacy or to delineate the mechanisms of action of this compound as a standalone compound.

Studies in animal models, primarily in rats, have consistently focused on the pharmacokinetics of NMP and its metabolites, including this compound. who.int These studies confirm that NMP is rapidly absorbed and metabolized, with this compound being a major metabolite excreted in the urine. who.intinchem.org The primary goal of these animal studies has been to understand the metabolism of NMP and to identify reliable biomarkers of exposure, rather than to assess the therapeutic or adverse effects of its metabolites. oup.com

While the developmental toxicity of NMP has been a subject of concern in animal studies, the specific contribution of this compound to these effects has not been isolated or thoroughly investigated. researchgate.net The focus remains on the parent compound as the primary toxicant. europa.eu

Advanced Research Topics and Future Directions

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties and behavior of 5-Hydroxy-1-methylpyrrolidin-2-one at the atomic level. These theoretical studies offer insights that are often difficult or impossible to obtain through experimental methods alone, guiding the rational design of new and more effective compounds.

Density Functional Theory (DFT) for Reaction Pathways and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in elucidating reaction mechanisms and determining the stability of various chemical species.

For instance, theoretical studies on related N-methyl-2-pyrrolidinone (NMP) reactions, such as its interaction with carbon disulfide, have been conducted using DFT. These studies have identified two potential reaction pathways and their corresponding transition states and intermediates. researchgate.net The calculations revealed that the α-hydrogen atom adjacent to the carbonyl group plays a crucial role in the reaction mechanism through intramolecular interactions. researchgate.net Such computational analyses of reaction mechanisms for the synthesis of pyrrolidinedione derivatives have also been reported, highlighting the energy barriers at different stages of the reaction, such as Michael addition and cyclization. rsc.orgresearchgate.net

DFT has also been employed to study the kinetics and thermodynamics of N-glycosidic bond cleavage in 5-substituted 2'-deoxycytidines, providing insights into the inherent chemical factors that contribute to enzymatic selectivity. nih.gov While not directly on this compound, these studies on similar structures demonstrate the power of DFT to predict reaction outcomes and stability, which can be applied to understand the synthesis and degradation pathways of this specific compound. Theoretical investigations into the optimized molecular structure, vibrational frequencies (FT-IR and Raman), and quantum chemical parameters like hardness, softness, electronegativity, and electrophilicity can further describe the molecule's chemical behavior and reactivity. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. mdpi.comnih.gov

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets such as enzymes or receptors. mdpi.com For example, MD simulations have been used to study the conformational preferences of peptides and the effect of neighboring residues, which is analogous to how substituents on the pyrrolidinone ring can influence its conformation. nih.gov

In drug design, MD simulations are used to refine docking poses and understand the dynamic interactions between a ligand and its binding site. researchgate.netnih.gov Studies on other systems have shown that even minor conformational changes in a protein can significantly affect ligand binding. mdpi.com By simulating the behavior of this compound in an aqueous environment, researchers can gain insights into its solvation and how its flexibility might be influenced by the surrounding solvent molecules. nih.gov The combination of MD simulations with techniques like Principal Component Analysis (PCA) can further help in identifying large-scale conformational changes that are functionally important. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. researchgate.netelsevierpure.com These models are invaluable in medicinal chemistry for predicting the properties and activities of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For pyrrolidinone derivatives, QSAR and QSPR models can be developed to predict various endpoints, including inhibitory activity against specific enzymes or pharmacokinetic properties. nih.govresearchgate.net The process involves generating a set of molecular descriptors for a series of compounds and then using regression methods to build a mathematical model that relates these descriptors to the observed property or activity. elsevierpure.commdpi.com

Key molecular descriptors can include topological indices, which are numerical values derived from the graph representation of a molecule, as well as quantum chemical parameters obtained from DFT calculations. mdpi.comresearchgate.net Successful QSAR models have been developed for various classes of compounds, including inhibitors of DNA methyltransferase 1, where descriptors like the bond information content index and electronegativity were found to be crucial for activity. nih.gov While specific QSAR/QSPR models for this compound are not extensively reported, the methodologies are well-established and could be readily applied to a series of its analogues to guide the design of compounds with improved properties. researchgate.net

Derivatization and Analog Design for Enhanced Bioactivity

The chemical structure of this compound provides a versatile scaffold that can be modified to create a library of analogues with potentially enhanced biological activities. By systematically altering different parts of the molecule, researchers can probe the structure-activity relationships and design compounds with optimized pharmacophoric features.

Synthesis of Novel Pyrrolidinone Analogues with Modified Pharmacophores

The synthesis of novel pyrrolidinone analogues is a key strategy for discovering new therapeutic agents. By introducing different functional groups at various positions of the pyrrolidinone ring, chemists can modulate the molecule's size, shape, polarity, and hydrogen bonding capacity, all of which can influence its interaction with biological targets. acs.org

Recent research has focused on the synthesis of a wide range of pyrrolidinone derivatives. For example, new classes of chiral pyrrolidinones have been synthesized with various substituents at the 1 and 5 positions of the ring, some incorporating an imidazole (B134444) moiety which may be pivotal for biological processes. researchgate.net Other synthetic efforts have led to the creation of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines, yielding di- and trisubstituted products that can serve as building blocks for more complex molecules. mdpi.com

The synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been explored as a promising scaffold for developing antibacterial agents. mdpi.comnih.gov Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions have provided a practical and efficient method for constructing highly functionalized 2-pyrrolidinone (B116388) derivatives. rsc.org These synthetic advancements open up new avenues for creating diverse libraries of this compound analogues for biological screening.

Investigation of Stereoisomeric Forms for Optimized Effects

The presence of a chiral center at the 5-position of this compound means that it can exist as two enantiomers, (R)- and (S)-5-Hydroxy-1-methylpyrrolidin-2-one. It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, pharmacokinetic profiles, and toxicities.

Therefore, the stereoselective synthesis and investigation of the individual enantiomers of this compound and its derivatives are of paramount importance. researchgate.net The stereochemistry of the pyrrolidinone ring can significantly impact its biological activity. ontosight.ai For instance, the stereocontrolled synthesis of the enantiomers of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)-propyl]-pyrrolidin-2-one has been described, with the enantiomeric purity being a key factor in its potential therapeutic application. researchgate.net

The development of methods for the stereoselective synthesis of densely substituted pyrrolidines, for example, via [3 + 2] cycloaddition reactions, allows for the creation of molecules with multiple, well-defined stereogenic centers. acs.org The biological evaluation of these stereochemically pure compounds is crucial for identifying the optimal configuration for a desired therapeutic effect. nih.gov Research on other chiral pyrrolidinones, such as (R)-(+)-4-Hydroxy-2-pyrrolidinone, has highlighted the importance of stereochemistry in their biological roles. ontosight.aisigmaaldrich.com

Emerging Applications in Chemical Biology and Materials Science

The unique structure of this compound, featuring a chiral center at the C5 position and reactive hydroxyl and lactam functionalities, makes it an attractive synthon for chemists. Its potential is being explored in both the intricate world of complex molecule synthesis and the environmentally conscious field of green chemistry.

Role as a Building Block in Complex Molecule Synthesis

The pyrrolidinone ring is a privileged scaffold found in a multitude of biologically active compounds and natural products. researchgate.netnih.gov The presence of a hydroxyl group in this compound offers a reactive handle for further chemical modifications, allowing for its incorporation into more elaborate molecular architectures. While direct applications in total synthesis are still an emerging area of research, the analogous compound, 5-allyl-5-hydroxy-3-iodo-1H-pyrrol-2(5H)-one, has been successfully employed as a precursor in the total synthesis of the natural product lucilactaene. nih.gov This highlights the potential of 5-hydroxylated pyrrolidinones as key intermediates in the construction of complex natural products.

The chiral nature of this compound makes it a valuable chiral building block. Chiral pyrrolidinones are synthesized from precursors like (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, allowing for the introduction of various substituents with retention of stereochemistry. researchgate.net This stereocontrol is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. nih.gov The development of synthetic routes to enantiomerically pure pyrrolidines and piperidines using biocatalytic methods further underscores the importance of such chiral heterocycles as building blocks for pharmaceuticals.

The pyrrolidinone core is a key constituent in various pharmaceuticals. For instance, piracetam, a nootropic drug, features this ring system and is used to treat cognitive disorders. researchgate.net The ability to functionalize the pyrrolidinone ring, as is possible with this compound, opens avenues for the synthesis of novel analogues with potentially enhanced or new biological activities. researchgate.netnih.gov

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound and its derivatives are being explored within this framework.

A significant area of research is the development of environmentally benign methods for the synthesis of N-methylpyrrolidine, a related compound. One such green chemistry approach involves the synthesis of N-methylpyrrolidine in an aqueous medium using the inexpensive and environmentally friendly catalyst potassium carbonate at a moderate temperature of 90°C. vjs.ac.vnresearchgate.net This method presents a more sustainable alternative to conventional syntheses that often require high pressures, high temperatures, and toxic or expensive solvents and catalysts. vjs.ac.vnresearchgate.net

The search for green alternatives to N-methyl-2-pyrrolidone (NMP), a widely used but toxic solvent, has also gained traction. rsc.orgnih.govnih.gov Research into bio-based solvents like dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (B192634) as replacements for NMP in applications such as polyurethane dispersions demonstrates a commitment to sustainable chemistry. rsc.orgnih.govnih.gov While not a direct application of this compound, the drive towards greener alternatives for its parent compound, NMP, reflects the broader trend in which the lifecycle and environmental impact of such chemicals are being critically evaluated. The synthesis of NMP itself can be made more sustainable, for example, by starting from bio-based feedstocks.

The versatility of the pyrrolidinone scaffold in drug discovery, combined with the increasing demand for sustainable chemical processes, positions this compound as a compound of interest for future research and development in both complex chemical synthesis and green chemistry. nih.gov

Analytical Methodologies in Research and Monitoring

Chromatographic Techniques for Detection and Quantification (e.g., GC-MS)

Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for the analysis of 5-HNMP due to their high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the determination of 5-HNMP in biological samples. nih.govnih.gov The process typically involves three key steps: extraction from the biological matrix, derivatization, and instrumental analysis.

Extraction: The initial step involves separating 5-HNMP from the complex biological matrix like urine or plasma. Methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov One validated method found LLE with Chem Elut columns and dichloromethane (B109758) as the solvent to be the most efficient for urine samples, yielding a consistent recovery of 22%. nih.gov Another method utilized a C8 SPE column for purification from both urine and plasma. nih.govlu.se

Derivatization: Since 5-HNMP is a polar compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis. A common derivatizing agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. nih.govnih.govlu.se This step is typically performed at an elevated temperature, for instance, at 100°C for one hour. nih.gov

Analysis: The derivatized sample is then injected into the GC-MS system. The analysis is performed in electron impact (EI) mode, and specific mass-to-charge (m/z) ratios are monitored for quantification. nih.govnih.govnih.gov The use of a labeled internal standard, such as tetradeuterated 5-HNMP, is crucial for accurate quantification by correcting for variations in extraction efficiency and instrument response. nih.gov

Validated GC-MS methods have demonstrated high sensitivity and precision. For example, one method reported a detection limit of 0.017 mg/L in urine with an intra-assay precision of 1.6-2.6%. nih.gov Another achieved a detection limit of 0.2 µg/mL (0.2 mg/L) in urine for both 5-HNMP and a co-analyzed metabolite, 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has also been established as a robust method for quantifying 5-HNMP and other NMP metabolites. This technique often offers simpler sample preparation as derivatization is not typically required. One study described an LC-MS/MS method with a limit of quantification (LOQ) of 0.2 mg/L for both 5-HNMP and 2-HMSI in urine. core.ac.uk Another method for analyzing the parent compound NMP in bovine liver used high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS), demonstrating the versatility of this platform. fda.gov

| Technique | Matrix | Extraction/Purification | Derivatization Agent | Detection Limit | Reference |

|---|---|---|---|---|---|

| GC-MS | Urine | Liquid-Liquid Extraction (LLE) with Chem Elut columns | BSTFA | 0.017 mg/L | nih.gov |

| GC-MS | Urine | Solid-Phase Extraction (SPE) with C8 columns | BSTFA | 0.2 µg/mL | nih.gov |

| GC-MS | Plasma | Solid-Phase Extraction (SPE) with C8 columns | BSTFA | 6 ng/mL | lu.se |

| LC-MS/MS | Urine | Not specified | None | 0.2 mg/L (LOQ) | core.ac.uk |

Application as Biomarkers in Biological Monitoring Studies

5-Hydroxy-1-methylpyrrolidin-2-one is a major metabolite of N-methyl-2-pyrrolidone (NMP) and serves as a key biomarker for assessing human exposure to this widely used industrial solvent. nih.govwho.intinrs.fr Following absorption, NMP is rapidly metabolized, primarily through hydroxylation, to form 5-HNMP. who.int This metabolite is then excreted in the urine. who.int

Numerous studies have validated 5-HNMP as an excellent biomarker for monitoring NMP exposure. nih.govinrs.fr Research involving human volunteers exposed to controlled concentrations of NMP has demonstrated a strong and direct correlation between the level of NMP exposure and the concentration of 5-HNMP in both plasma and urine. nih.gov In one such study, the correlation coefficient (r) between NMP exposure and 5-HNMP concentrations was 0.98 for plasma and 0.97 for urine. nih.gov

The toxicokinetics of 5-HNMP make it suitable for biomonitoring. After an 8-hour exposure to NMP, the peak concentration of 5-HNMP in plasma occurs approximately one hour after the exposure ends, while in urine, it peaks within 0-2 hours post-exposure. nih.gov The half-life of 5-HNMP is approximately 6.3 hours in plasma and 7.3 hours in urine. nih.gov Its relatively short half-life makes it a good indicator of recent exposure. core.ac.ukinrs.fr For this reason, collecting urine samples during the last two hours of a work shift is often recommended for assessing exposure on a given day. inrs.fr

While 5-HNMP is a primary biomarker, other metabolites such as 2-hydroxy-N-methylsuccinimide (2-HMSI) are also used. core.ac.uksjweh.fi Some studies suggest that 2-HMSI, with its longer half-life, may be a better biomarker for assessing exposure over several days, especially when exposure is low or irregular. core.ac.uk However, 5-HNMP remains a reliable and widely accepted biomarker, particularly for assessing same-day or recent exposure levels. nih.govinrs.fr The German Human Biomonitoring (HBM) Commission has established HBM values based on the sum of 5-HNMP and 2-HMSI in urine to assess the health risk associated with NMP exposure in the general population and in occupational settings. nih.gov

| Study Parameter | Matrix | Finding | Reference |

|---|---|---|---|

| Correlation with NMP Exposure (r) | Plasma | 0.98 | nih.gov |

| Correlation with NMP Exposure (r) | Urine | 0.97 | nih.gov |

| Half-life | Plasma | 6.3 hours | nih.gov |

| Half-life | Urine | 7.3 hours | nih.gov |

| Time to Max. Concentration (Post-Exposure) | Plasma | 1 hour | nih.gov |

| Time to Max. Concentration (Post-Exposure) | Urine | 0-2 hours | nih.gov |

| Max. Concentration (Dermal Exposure to 300mg pure NMP) | Plasma | 10 µmol/L (Females), 8.1 µmol/L (Males) | sjweh.fi |

| Max. Concentration (Dermal Exposure to 300mg pure NMP) | Urine | 420 µmol/L (Females), 360 µmol/L (Males) | sjweh.fi |

Compound Name Reference Table

| Compound Name | Abbreviation |

|---|---|

| This compound | 5-HNMP |

| N-methyl-2-pyrrolidone | NMP |

| 2-hydroxy-N-methylsuccinimide | 2-HMSI |

| Dichloromethane | |

| bis(trimethylsilyl)trifluoroacetamide | BSTFA |

常见问题

Q. What are the recommended synthetic routes for 5-hydroxy-1-methylpyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Cyclization of substituted precursors under basic or acidic conditions is a common strategy. For example, derivatives like 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized via base-assisted cyclization using hydroxy-substituted intermediates and aryl amines, achieving yields of 46–63% . Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reactants significantly impact purity and yield. For instance, elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For related pyrrolidinone derivatives (e.g., 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one), SC-XRD at 100 K confirmed bond lengths (mean C–C = 0.003 Å) and stereochemistry with an R factor of 0.048 . Complementary techniques include:

- NMR Spectroscopy : H and C NMR to assign proton environments and carbonyl resonance.

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H] or [M−H] peaks) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While toxicological data for this specific compound are limited, analogous pyrrolidinones (e.g., 3-amino-1-hydroxy-pyrrolidin-2-one) require precautions due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) . Key measures include:

- Use of PPE (gloves, lab coats, goggles).

- Ventilation in fume hoods during synthesis.

- Immediate consultation with a physician upon exposure, per SDS guidelines .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from dynamic effects like tautomerism. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict stable conformers and simulate spectra for comparison with experimental data. For example, tautomeric equilibria in hydroxy-pyrrolidinones can be modeled to identify dominant forms under specific conditions .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or organocatalysts) can enforce stereocontrol. For instance, (S)-configured pyrrolidinones (e.g., (S)-5-(trityloxymethyl)pyrrolidin-2-one) are synthesized using enantioselective reagents, achieving >98% enantiomeric excess (ee) as verified by chiral HPLC .

Q. How do substituents on the pyrrolidinone ring influence bioactivity, and what assays are suitable for mechanistic studies?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at positions 1, 3, and 5. For example:

- Antioxidant assays : DPPH radical scavenging to evaluate hydroxy group efficacy .

- Enzymatic inhibition : Fluorescence-based assays (e.g., protease inhibition using BSA or trypsin).

- Cellular toxicity : ROS detection in cell lines (e.g., HEK293) using fluorescent probes .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Methodological Answer : Variations (e.g., 138–211°C for dihydro-2H-pyrrol-2-ones ) arise from polymorphism, solvent-dependent crystallization, or impurities. Recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) and DSC analysis can identify polymorphic forms. For instance, slow cooling in ethanol yields higher-melting monoclinic crystals, while rapid cooling produces metastable forms .

Safety and Ecological Impact

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。